(6-Chloropyridin-3-yl)thiourea

Insecticidal activity Aedes aegypti LC50 comparison

As a strategically relevant intermediate for neonicotinoid scaffold-hopping (imidacloprid/thiacloprid analogues), (6-Chloropyridin-3-yl)thiourea provides unmatched SAR control versus unsubstituted or regioisomeric thioureas. Its 180–184°C melting point uniquely differentiates it from the 2-pyridyl isomer (147–148°C), enabling instrument-free identity confirmation upon receipt. Researchers engaged in vector control, plant growth regulator, or thiacloprid metabolite analysis are strongly advised to procure this specific 6-chloro-3-pyridyl isomer to ensure reproducible biological data and reliable analytical calibration.

Molecular Formula C6H6ClN3S
Molecular Weight 187.65 g/mol
CAS No. 125117-97-7
Cat. No. B1463282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-3-yl)thiourea
CAS125117-97-7
Molecular FormulaC6H6ClN3S
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1NC(=S)N)Cl
InChIInChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11)
InChIKeyKQNRFXLAUHMUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloropyridin-3-yl)thiourea (CAS 125117-97-7): Basic Identity and Procurement Context


(6-Chloropyridin-3-yl)thiourea (N-(6-Chloro-3-pyridyl)thiourea) is a heterocyclic thiourea derivative with the molecular formula C₆H₆ClN₃S and a molecular weight of approximately 187.65 g/mol [1]. It is commercially available from multiple suppliers at purities of 95–97% and a melting point range of 180–184°C [2]. The compound serves as a versatile intermediate and tool compound in agrochemical discovery, particularly in the development of novel insecticides and acaricides based on the pyridylthiourea scaffold [3].

Why (6-Chloropyridin-3-yl)thiourea Substitution with Unsubstituted or Positional Isomer Thioureas Compromises Assay Reproducibility


In thiourea-based agrochemical research, the specific substitution pattern on the pyridine ring critically determines biological activity and metabolic fate. Unsubstituted pyridylthioureas, such as N-(3-pyridyl)thiourea or N-(2-pyridyl)thiourea, lack the 6-chloro substituent that influences electronic properties and metabolic stability [1]. Positional isomers (e.g., N-(6-chloro-2-pyridyl)thiourea) exhibit different hydrogen-bonding geometries and receptor binding profiles, precluding direct functional substitution [2]. Furthermore, the 6-chloro-3-pyridyl moiety is a privileged pharmacophore in neonicotinoid insecticides (e.g., imidacloprid, thiacloprid), making this specific thiourea a strategically relevant intermediate for scaffold-hopping campaigns and metabolite reference standard preparation [3]. Substitution with non-chlorinated or regioisomeric analogs introduces uncontrolled variables that invalidate structure-activity relationship (SAR) interpretations and assay calibration.

(6-Chloropyridin-3-yl)thiourea Comparative Performance Data and Evidence Grade Classification


Evidence Grade 1: Direct Head-to-Head Comparison of (6-Chloropyridin-3-yl)thiourea Derivative with Imidacloprid Against Aedes aegypti Larvae

In a direct comparative study, the derivative 1-(6-Chloropyridin-3-yl)-3-methylthiourea demonstrated superior larvicidal potency against Aedes aegypti compared to the commercial neonicotinoid standard imidacloprid . The thiourea derivative exhibited a lower LC50 value, indicating greater acute toxicity at reduced concentrations under identical assay conditions. This establishes the 6-chloro-3-pyridyl thiourea scaffold as a promising template for developing next-generation mosquito larvicides.

Insecticidal activity Aedes aegypti LC50 comparison Neonicotinoid alternative

Evidence Grade 2: Cross-Study Comparable — Structural Specificity of 6-Chloro-3-Pyridyl Thiourea as Thiacloprid Metabolite Reference

The (6-chloropyridin-3-yl)methyl moiety is a core structural feature of the insecticide thiacloprid, and the thiourea derivative serves as a key reference point for metabolite identification studies [1]. Thiacloprid-amide, defined as 1-{3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}urea, retains the 6-chloro-3-pyridyl group and demonstrates the metabolic pathway from the parent neonicotinoid [2]. While unsubstituted pyridylthioureas (e.g., N-(3-pyridyl)thiourea) are evaluated for acaricidal activity as diafenthiuron analogs, they lack the chloro substituent required for cross-study calibration against thiacloprid-related residues [3].

Metabolite identification Thiacloprid Environmental fate Analytical standard

Evidence Grade 3: Class-Level Inference — Physicochemical Differentiation from Unsubstituted Pyridylthioureas

The 6-chloro substitution on the pyridine ring imparts a markedly higher melting point relative to unsubstituted pyridylthiourea isomers, a key quality control parameter for procurement . This thermal stability difference arises from altered crystal packing forces due to the chloro substituent . The narrow, well-defined melting range facilitates purity verification by differential scanning calorimetry (DSC) or capillary methods.

Melting point Thermal stability Purity specification Quality control

Evidence Grade 4: Supporting Evidence — Quantitative Efficacy of the 6-Chloro-3-Pyridyl Thiourea Scaffold in Plant Growth Regulation

Fourteen N-aryl N'-(6-chloropyridine-3-yl)methylthiourea derivatives were synthesized and evaluated for plant growth activating effects on cucumber and rice, with preliminary insecticidal activity also assessed against Musca domestica [1]. While the data establish the biological activity of the 6-chloropyridine-3-yl thiourea scaffold, the study reports initial screening results rather than full dose-response curves with EC50 values, and no direct comparator compound data is provided [1].

Plant growth regulator Cucumber Rice Agrochemical discovery

(6-Chloropyridin-3-yl)thiourea Best Research and Industrial Application Scenarios


Scaffold-Hopping Campaigns for Next-Generation Mosquito Larvicides

Based on the direct head-to-head evidence that a 6-chloropyridin-3-yl thiourea derivative outperforms imidacloprid against Aedes aegypti larvae , research groups engaged in vector control can prioritize (6-Chloropyridin-3-yl)thiourea as a starting scaffold for structure-activity relationship optimization. The demonstrated potency advantage justifies procurement of this specific chloro-substituted thiourea over unsubstituted pyridylthioureas for larvicide discovery programs.

Analytical Reference Standard for Thiacloprid Metabolism and Environmental Fate Studies

Environmental chemistry laboratories conducting residue analysis or metabolic pathway elucidation of the neonicotinoid insecticide thiacloprid can utilize (6-Chloropyridin-3-yl)thiourea as a structurally faithful reference compound. The 6-chloro-3-pyridyl group matches the core moiety of thiacloprid and its amide metabolite, providing superior chromatographic and mass spectrometric calibration compared to non-chlorinated pyridylthioureas [1].

Quality Control Identity Verification Using Distinctive Melting Point

Procurement and quality control departments can leverage the compound's distinctive melting point of 180–184°C as a rapid, instrument-free identity confirmation. This thermal property differentiates (6-Chloropyridin-3-yl)thiourea from its 2-pyridyl isomer (147–148°C) , reducing the risk of misidentification and ensuring that the correct regioisomer is used in sensitive synthetic or biological workflows.

Agrochemical Discovery: Plant Growth Regulator Lead Identification

The plant growth activating effects observed on cucumber and rice models with N-aryl-N'-(6-chloropyridine-3-yl)methylthiourea derivatives establish the biological relevance of this scaffold [2]. Agrochemistry research groups can incorporate (6-Chloropyridin-3-yl)thiourea as a core building block for synthesizing focused libraries aimed at identifying novel plant growth regulators with potential herbicidal or growth-stimulating applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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